

An In-depth Technical Guide to 2,6-Dichloropyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004

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CAS Number: 52764-11-1

This technical guide provides a comprehensive overview of **2,6-Dichloropyridin-3-ol**, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a potential synthetic route, and relevant safety information.

Chemical and Physical Properties

2,6-Dichloropyridin-3-ol is a solid at room temperature. Its chemical structure and key properties are summarized in the tables below.^[1]

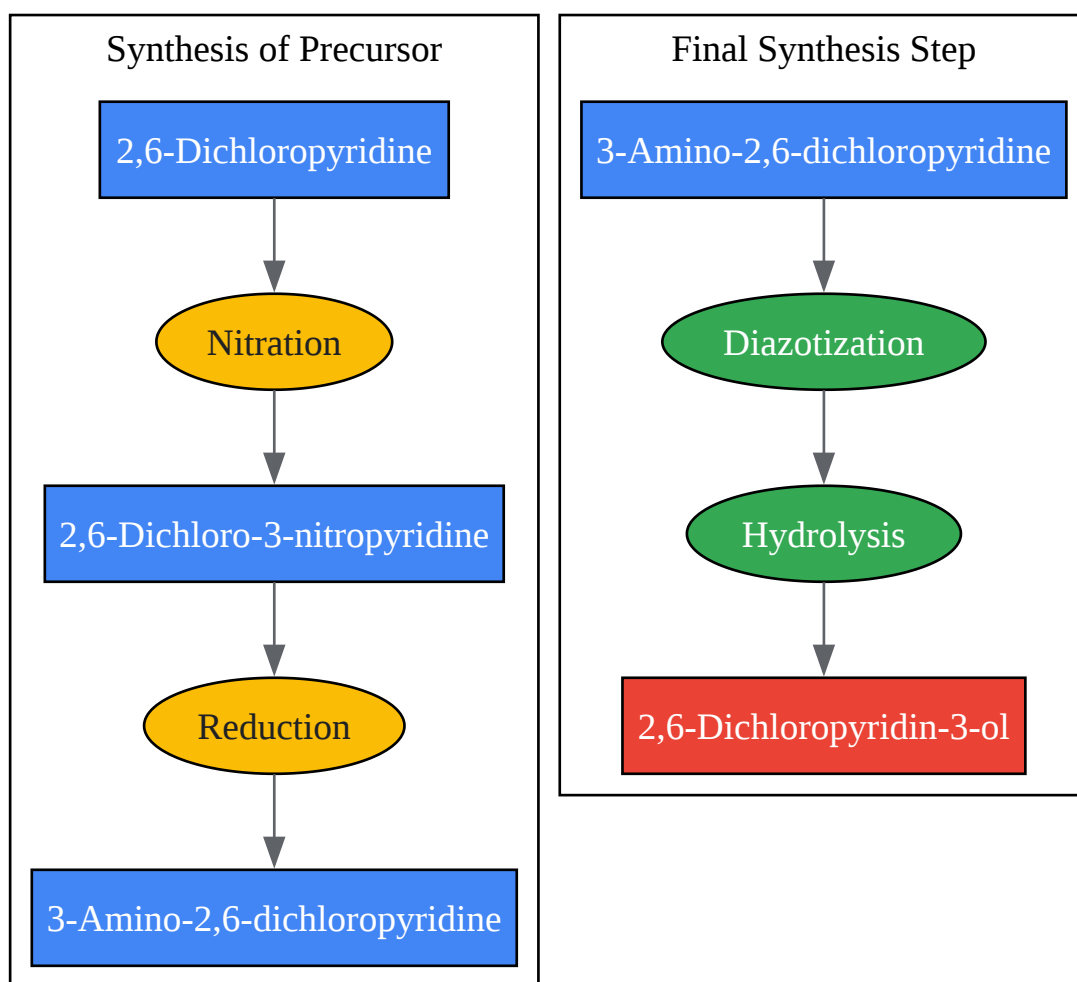
Identifier	Value
IUPAC Name	2,6-dichloropyridin-3-ol
CAS Number	52764-11-1[1]
Molecular Formula	C ₅ H ₃ Cl ₂ NO[1]
Molecular Weight	163.99 g/mol [1]
InChI	InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H[1]
InChIKey	CDDCESLWCVAQMG-UHFFFAOYSA-N[1]
SMILES	<chem>C1=CC(=NC(=C1O)Cl)Cl</chem> [1]

Physical Property	Value
Appearance	White solid (Predicted)
Melting Point	Not available
Boiling Point	Not available
Density	Not available

Synthesis

A plausible synthetic route to **2,6-Dichloropyridin-3-ol** involves the diazotization of its amino precursor, 3-amino-2,6-dichloropyridine. This common organic reaction transforms a primary aromatic amine into a diazonium salt, which can then be hydrolyzed to the corresponding hydroxyl compound.

Conceptual Synthesis Workflow



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Caption: Proposed synthesis of **2,6-Dichloropyridin-3-ol**.

Experimental Protocols

While a specific, validated protocol for the synthesis of **2,6-Dichloropyridin-3-ol** is not readily available in the searched literature, a general procedure for the diazotization of a primary aromatic amine followed by hydrolysis is presented below. This should be considered a conceptual outline and would require optimization for this specific substrate.

1. Diazotization of 3-Amino-2,6-dichloropyridine (Conceptual)

- Materials:

- 3-Amino-2,6-dichloropyridine
- Hydrochloric acid (concentrated)
- Sodium nitrite
- Distilled water
- Ice
- Procedure:
 - Dissolve 3-amino-2,6-dichloropyridine in a suitable volume of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
 - Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The presence of excess nitrous acid can be tested with starch-iodide paper.

2. Hydrolysis of the Diazonium Salt (Conceptual)

- Procedure:
 - Slowly and carefully add the cold diazonium salt solution to a boiling aqueous solution of a non-nucleophilic acid (e.g., dilute sulfuric acid).
 - The diazonium salt will decompose upon heating, releasing nitrogen gas and forming the corresponding phenol (**2,6-Dichloropyridin-3-ol**).
 - After the evolution of nitrogen gas ceases, cool the reaction mixture.

- The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The organic extracts should be washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for **2,6-Dichloropyridin-3-ol** is not available in the searched literature. However, based on the analysis of related compounds, the following are expected spectral characteristics.

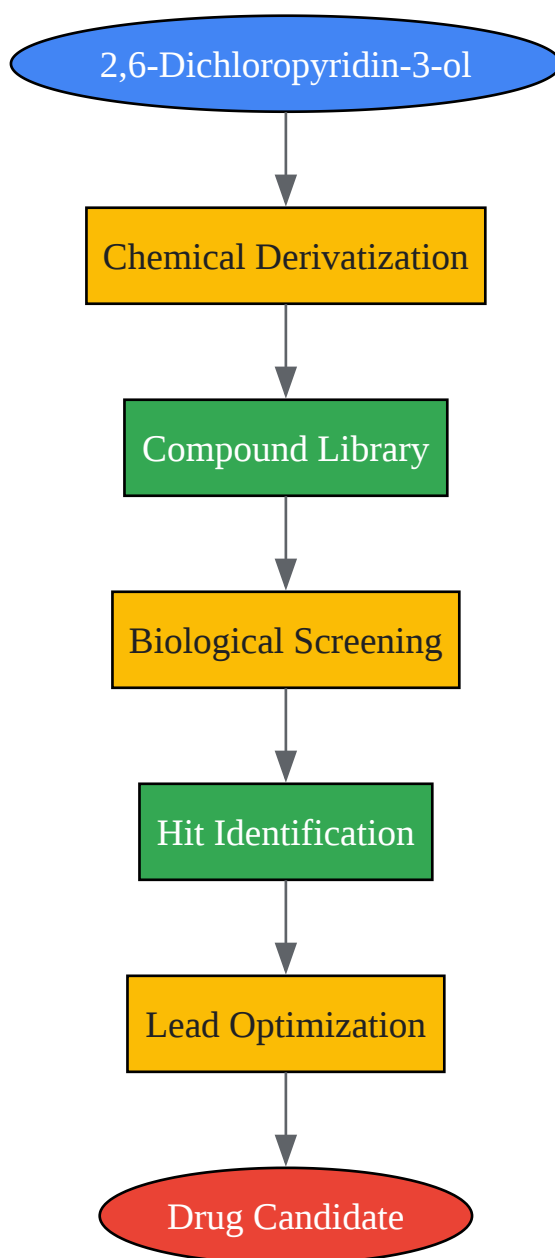
Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	Aromatic protons would appear as two distinct signals in the downfield region. The hydroxyl proton would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
^{13}C NMR	Five distinct signals for the five carbon atoms of the pyridine ring are expected. The carbons attached to the chlorine atoms would be significantly deshielded.
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the hydroxyl group is expected. Characteristic C-Cl stretching vibrations would be observed in the fingerprint region.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms would be observed.

Applications in Drug Development

Pyridine derivatives are important intermediates in the pharmaceutical and medicinal chemistry fields. They are used in the synthesis of a wide range of compounds with potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.^{[2][3]} The unique substitution pattern of **2,6-Dichloropyridin-3-ol** makes it a potential building block for the synthesis of novel bioactive molecules.

Potential Research Workflow



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Caption: Drug discovery workflow with **2,6-Dichloropyridin-3-ol**.

Safety Information

2,6-Dichloropyridin-3-ol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses,

and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statement	Code
Harmful if swallowed	H302[1]
Causes skin irritation	H315[1]
Causes serious eye irritation	H319[1]
May cause respiratory irritation	H335[1]

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References

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